
9-(2,6-Dimethylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,6-Dimethylphenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,6-Dimethylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and 2,6-dimethylphenyl bromide.
Grignard Reaction: The 2,6-dimethylphenyl bromide is reacted with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with fluorene under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-(2,6-Dimethylphenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into various hydrofluorene derivatives.
Substitution: The compound can participate in substitution reactions, where the 2,6-dimethylphenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives.
Applications De Recherche Scientifique
Chemistry:
Photophysical Studies: The compound’s unique photophysical properties make it valuable in studying fluorescence and phosphorescence phenomena.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biology:
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development:
Industry:
OLEDs: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Sensors: It can be employed in the fabrication of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 9-(2,6-Dimethylphenyl)-9H-fluorene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes, such as fluorescence or phosphorescence, depending on the environment and conditions. The molecular targets and pathways involved in these processes are primarily related to the compound’s electronic structure and the interactions with its surroundings.
Comparaison Avec Des Composés Similaires
9-Phenyl-9H-fluorene: Similar in structure but lacks the dimethyl substitution on the phenyl group.
9,10-Diphenylanthracene: Another fluorene derivative with different substitution patterns.
9,10-Dimethylanthracene: A related compound with methyl groups at the 9 and 10 positions of anthracene.
Uniqueness:
Photophysical Properties: The presence of the 2,6-dimethylphenyl group at the 9-position of fluorene imparts unique photophysical properties to the compound, making it distinct from other fluorene derivatives.
Propriétés
Numéro CAS |
18153-41-8 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
9-(2,6-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C21H18/c1-14-8-7-9-15(2)20(14)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3 |
Clé InChI |
KBNWUKITKVUTDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


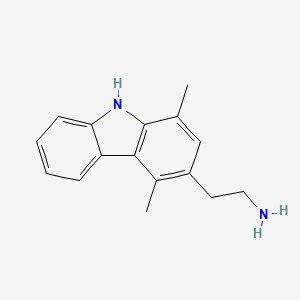
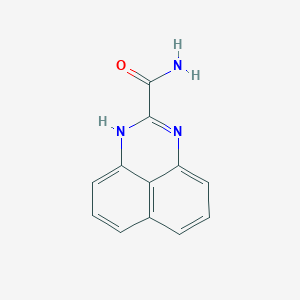
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
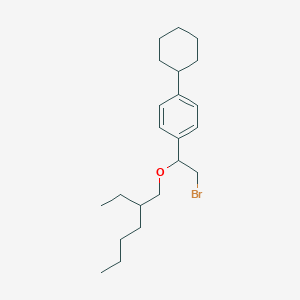
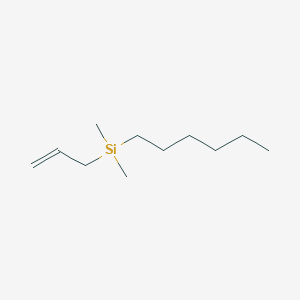
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
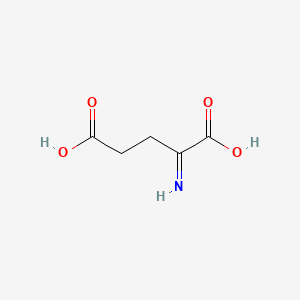
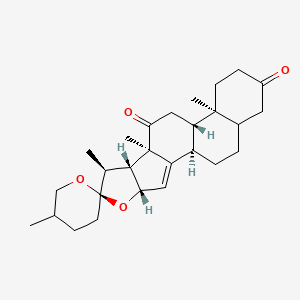
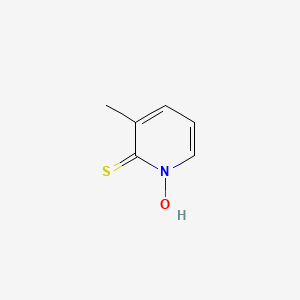
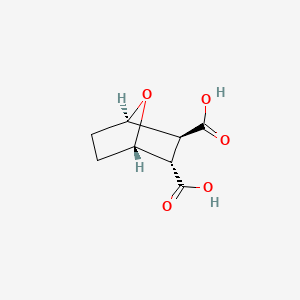
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
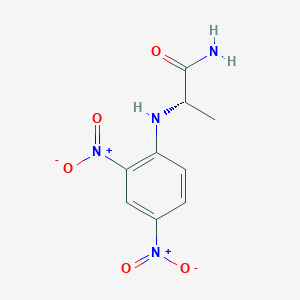
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
